molecular formula C16H15N3O2S B6428404 (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2035007-18-0

(2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B6428404
CAS No.: 2035007-18-0
M. Wt: 313.4 g/mol
InChI Key: CZAQUCZPLATTEQ-SNAWJCMRSA-N
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Description

The compound (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide is a complex organic molecule characterized by the presence of furan, pyrazole, and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, 1H-pyrazole, and thiophene-3-carboxylic acid.

    Step 1 Formation of Intermediate: The first step involves the formation of an intermediate by reacting furan-2-carbaldehyde with 1H-pyrazole in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Step 2 Coupling Reaction: The intermediate is then coupled with thiophene-3-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

    Purification: The crude product is purified using column chromatography with a suitable solvent system to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the double bond in the prop-2-enamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the heterocyclic rings, facilitated by reagents like halogens or nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), in solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives with modified electronic properties.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the heterocyclic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its fluorescent properties.

Medicine

    Drug Development: The compound’s ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents.

    Diagnostics: Its fluorescent properties can be utilized in diagnostic imaging and assays.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their mechanical and thermal properties.

    Coatings: Its stability and electronic properties make it suitable for use in protective coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The heterocyclic rings allow it to form stable complexes with metal ions, facilitating catalytic reactions. In biological systems, it can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of multiple functional groups enables it to participate in various chemical reactions, contributing to its versatility.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-(furan-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide: Lacks the pyrazole ring, resulting in different electronic properties and reactivity.

    (2E)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide: Lacks the furan ring, affecting its biological activity and stability.

    (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(phenyl)prop-2-enamide:

Uniqueness

The presence of furan, pyrazole, and thiophene rings in (2E)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide provides a unique combination of electronic properties and reactivity. This makes it particularly versatile for applications in catalysis, materials science, and drug development, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(5-4-13-6-10-22-12-13)17-11-14(15-3-1-9-21-15)19-8-2-7-18-19/h1-10,12,14H,11H2,(H,17,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAQUCZPLATTEQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C=CC2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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